molecular formula C27H44O2 B1139323 Alfacalcidol-D6

Alfacalcidol-D6

Cat. No.: B1139323
M. Wt: 406.7 g/mol
InChI Key: OFHCOWSQAMBJIW-VLUFQIGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of alfacalcidol-D6 involves several synthetic routes and reaction conditions. One common method starts with vitamin D3 as the raw material. The process includes the removal of trans-isomer impurities generated after chemical reactions using the Diels-Alder reaction. The product is then refined and purified by preparative high-pressure liquid chromatography to achieve high-purity alfacalcidol . Another method involves the preparation of pre-alfacalcidol by directional degradation, followed by purification using high-performance liquid chromatography (HPLC). The structure is identified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

Alfacalcidol-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of calcitriol-D6, while reduction can yield different hydroxylated derivatives .

Scientific Research Applications

Alfacalcidol-D6 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of alfacalcidol. In biology and medicine, it is used to investigate the effects of vitamin D analogues on calcium homeostasis and bone metabolism. This compound is also used in the development of new therapeutic agents for the treatment of conditions such as osteoporosis, hypoparathyroidism, and chronic renal failure .

Mechanism of Action

The mechanism of action of alfacalcidol-D6 involves its conversion to the active form, calcitriol-D6, in the liver. This active form then binds to the vitamin D receptor (VDR) in target tissues, such as the intestines, bones, and kidneys. The binding of calcitriol-D6 to VDR regulates the expression of genes involved in calcium and phosphate homeostasis, leading to increased calcium absorption in the intestines, reduced calcium excretion in the kidneys, and enhanced bone mineralization .

Comparison with Similar Compounds

Alfacalcidol-D6 is similar to other vitamin D analogues, such as calcitriol and doxercalciferol. it has unique properties due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes this compound particularly useful in pharmacokinetic studies. Compared to calcitriol, alfacalcidol has a longer half-life and a lower impact on calcium metabolism, making it a preferred choice for patients with chronic renal failure .

Similar Compounds::
  • Calcitriol (1,25-dihydroxyvitamin D3)
  • Doxercalciferol (1α-hydroxyvitamin D2)
  • Paricalcitol (19-nor-1,25-dihydroxyvitamin D2)

Biological Activity

Alfacalcidol-D6, a stable isotope-labeled analog of alfacalcidol (1-hydroxycholecalciferol), is an active form of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Alfacalcidol functions primarily as a prodrug that is converted in the liver to 1,25-dihydroxyvitamin D3, the active form of vitamin D. It binds to the vitamin D receptor (VDR), forming a complex that interacts with retinoid X receptor (RXR) and regulates gene expression involved in calcium and phosphate metabolism. This mechanism supports various physiological functions:

  • Calcium Absorption : Alfacalcidol enhances intestinal absorption of calcium and phosphorus, crucial for maintaining serum calcium levels and promoting bone mineralization .
  • Bone Health : The compound stimulates bone formation and reduces bone resorption, making it beneficial for conditions such as osteoporosis and renal osteodystrophy .
  • Immune Modulation : Alfacalcidol exhibits immunomodulatory effects by influencing the activity of regulatory T cells, which may have implications for autoimmune diseases .

Therapeutic Applications

Alfacalcidol is utilized in various clinical settings:

  • Osteoporosis Treatment : In a study involving men with osteoporosis, alfacalcidol significantly improved bone mineral density (BMD) at both lumbar spine and hip regions compared to standard vitamin D treatment. After two years, lumbar spine BMD increased by 3.2% in the alfacalcidol group versus 0.8% in the control group .
  • Chronic Kidney Disease (CKD) : Alfacalcidol has shown efficacy in managing secondary hyperparathyroidism and improving mineral metabolism in CKD patients. It normalizes serum calcium levels and reduces parathyroid hormone levels more rapidly than conventional vitamin D therapy .
  • Cancer Research : Emerging studies suggest that alfacalcidol may have anticancer properties, particularly in solid tumors such as lung cancer, by promoting differentiation and inhibiting proliferation of cancer cells .

Table 1: Summary of Key Research Findings on this compound

StudyPopulationInterventionKey Findings
Ringe et al. (2012)Men with Osteoporosis1 μg Alfacalcidol + CalciumIncreased lumbar spine BMD by 3.2% vs. 0.8% in control; reduced new fractures significantly .
Chebotareva et al. (2024)CKD RatsAlfacalcidol SupplementationReduced serum creatinine and proteinuria; inhibited TGF-β1/Smad3 signaling pathway .
DrugBank OverviewVarious ConditionsAlfacalcidol AdministrationIncreased calcium absorption within 6 hours; effects peak at 24 hours; rapid normalization of parathyroid hormone levels .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCOWSQAMBJIW-VLUFQIGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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